molecular formula C8H10ClN B12279771 6-(Chloromethyl)-2,3-dimethylpyridine

6-(Chloromethyl)-2,3-dimethylpyridine

Cat. No.: B12279771
M. Wt: 155.62 g/mol
InChI Key: YQXBFJCQDUWQAV-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2,3-dimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a chloromethyl group at the 6-position and two methyl groups at the 2 and 3 positions makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-2,3-dimethylpyridine typically involves the chloromethylation of 2,3-dimethylpyridine. One common method is the reaction of 2,3-dimethylpyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 6-position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Chloromethyl)-2,3-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: 2,3,6-Trimethylpyridine.

Comparison with Similar Compounds

Uniqueness: The presence of the chloromethyl group at the 6-position in this compound provides unique reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate for the synthesis of a wide range of chemical products, including pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

6-(chloromethyl)-2,3-dimethylpyridine

InChI

InChI=1S/C8H10ClN/c1-6-3-4-8(5-9)10-7(6)2/h3-4H,5H2,1-2H3

InChI Key

YQXBFJCQDUWQAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)CCl)C

Origin of Product

United States

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